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molecular formula C8H9F2NO B8713775 (2,3-Difluoro-5-methoxyphenyl)methanamine

(2,3-Difluoro-5-methoxyphenyl)methanamine

Cat. No. B8713775
M. Wt: 173.16 g/mol
InChI Key: MGPZOVOJXGEOTB-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

To a solution of 1-azidomethyl-2,3-difluoro-5-methoxy-benzene (710 mg, 3.57 mmol) in EtOH (20 mL) was added Pd/C 10% (70 mg) and the reaction mixture was stirred at RT overnight under an H2 atmosphere. The reaction mixture was filtered through Celite, followed by washing with EtOH and CH2Cl2. The combined filtrates were evaporated in vacuo and the residue was purified by flash column chromatography on silica gel (CH2Cl2/acetone 9:1, then CH2Cl2/MeOH 9:1) to afford the title compound as a yellowish oil. TLC Rf (CH2Cl2/MeOH 9:1)=0.32; MS (LC/MS): 174.0 [M+H]+; tR (HPLC conditions c): 2.30 min.
Name
1-azidomethyl-2,3-difluoro-5-methoxy-benzene
Quantity
710 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]([F:13])[C:6]=1[F:14])=[N+]=[N-]>CCO.[Pd]>[F:14][C:6]1[C:7]([F:13])=[CH:8][C:9]([O:11][CH3:12])=[CH:10][C:5]=1[CH2:4][NH2:1]

Inputs

Step One
Name
1-azidomethyl-2,3-difluoro-5-methoxy-benzene
Quantity
710 mg
Type
reactant
Smiles
N(=[N+]=[N-])CC1=C(C(=CC(=C1)OC)F)F
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
70 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT overnight under an H2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
WASH
Type
WASH
Details
by washing with EtOH and CH2Cl2
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel (CH2Cl2/acetone 9:1

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(CN)C=C(C=C1F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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